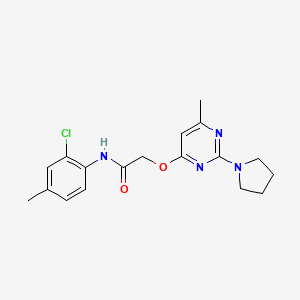
N-(2-chloro-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H21ClN4O2 and its molecular weight is 360.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research into the synthesis and chemical reactivity of pyrimidine derivatives, including those structurally related to N-(2-chloro-4-methylphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide, has been a focal point. Studies have detailed multi-component reactions involving tautomeric amidines and various derivatives, leading to the formation of complex compounds with potential applications in material science and pharmacology. For example, the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione under specific conditions has been explored, producing polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. These findings are significant for the development of novel compounds with unique properties and applications in various fields of chemistry and material science (Klimova et al., 2013).
Biological Activity
Another area of interest is the investigation into the biological activity of compounds similar to this compound. Research has focused on synthesizing novel heterocyclic compounds with sulfamido moieties and evaluating their antimicrobial activities. These studies aim to expand the understanding of the antimicrobial properties of pyrimidine derivatives and explore their potential as therapeutic agents. Such research is crucial for the discovery of new drugs and treatments for various microbial infections (Nunna et al., 2014).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings, using starting materials such as 2-chloro-6-ethoxy-4-acetylpyridine, have demonstrated significant antimicrobial and antifungal activities. These activities are comparable to those of known reference drugs like streptomycin and fusidic acid, highlighting the potential of pyrimidinone derivatives in developing new antimicrobial and antifungal agents. This line of research is pivotal for addressing the growing concern of antimicrobial resistance and the need for new effective treatments (Hossan et al., 2012).
Structural Studies
Structural studies of acetamide derivatives, including X-ray analysis and spectroscopic methods, provide valuable insights into the molecular configurations and properties of these compounds. Understanding the structural characteristics is essential for the rational design of compounds with desired chemical and biological properties. Such studies contribute to the broader field of chemical synthesis, offering a foundation for the development of novel compounds with specific functions and applications (Subasri et al., 2016).
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-12-5-6-15(14(19)9-12)21-16(24)11-25-17-10-13(2)20-18(22-17)23-7-3-4-8-23/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDPXXAWDUZWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2771519.png)
![N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2771521.png)
![1-(4-Isopropylphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2771522.png)
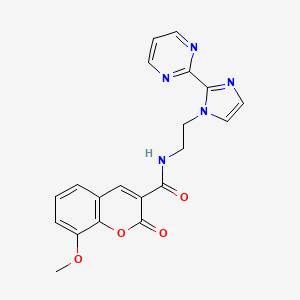
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2771527.png)
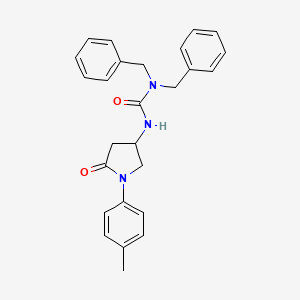
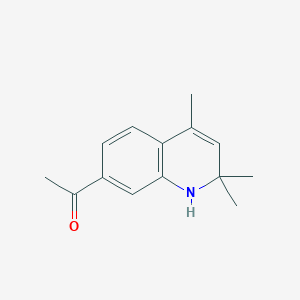
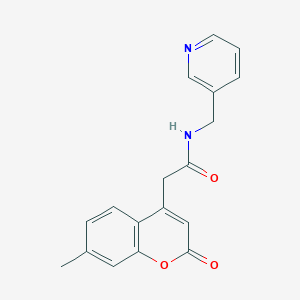
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2771532.png)
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2771535.png)
![ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771536.png)
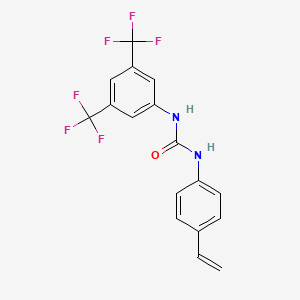
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2771541.png)
